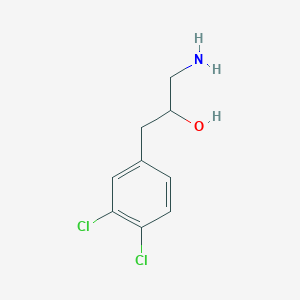

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Description

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-amino-3-(3,4-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2 |

InChI Key |

ZDANVSNROCTBGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis has been explored as a green and efficient method for the synthesis of chiral intermediates, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to form the amino group.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the amino alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Aryl Substituents

D(+)-2-Amino-3-phenyl-1-propanol

- Molecular formula: C₉H₁₃NO

- Molecular weight : 151.20 g/mol

- Key differences : Replaces the 3,4-dichlorophenyl group with a simple phenyl ring. The absence of chlorine atoms reduces molecular weight by ~83 g/mol and decreases lipophilicity. This compound has a melting point of 90–94°C and is commercially available in enantiomerically pure form (D-configuration) .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

- Molecular formula: C₉H₁₂ClF₂NO

- Molecular weight : 223.65 g/mol

- Key differences : Substitutes chlorine atoms with fluorine at the 2- and 4-positions of the phenyl ring. Fluorine’s smaller atomic radius and higher electronegativity may alter binding interactions in biological systems compared to chlorine. This compound is marketed as a hydrochloride salt, enhancing solubility .

1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate

- Molecular formula: C₁₁H₂₀ClNO₃

- Molecular weight : 241.72 g/mol

- Key differences: Replaces the dichlorophenyl group with a 2,6-dimethylphenoxy ether. The oxygen linker increases polarity, while methyl groups add steric hindrance. The hydrate form further impacts crystallinity and stability .

Heterocyclic and Functionalized Analogues

1-Amino-3-(1H-imidazol-1-yl)propan-2-ol

- Molecular formula : C₆H₁₁N₃O

- Molecular weight : 153.17 g/mol

- Key differences : Substitutes the dichlorophenyl group with an imidazole ring, introducing basic nitrogen atoms. This modification could enhance hydrogen-bonding capacity and interaction with biological targets like enzymes or receptors .

1-Amino-3-(2-methylmorpholin-4-yl)propan-2-ol

Comparative Data Table

Research Findings and Implications

- This contrasts with fluorine-substituted analogues, where weaker electron withdrawal but improved metabolic stability may be observed .

- Solubility and Formulation: Hydrochloride salts (e.g., and ) demonstrate strategies to improve aqueous solubility, a common challenge for aryl-substituted propanolamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, and how can yield be maximized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or reductive amination, using intermediates like 3,4-dichlorophenylpropanol derivatives. Yield optimization requires precise control of reaction conditions (e.g., temperature, pH, and solvent polarity). For example, lithium aluminum hydride (LiAlH4) can reduce ketones to alcohols while sodium borohydride (NaBH4) may be preferred for milder conditions . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. How can stability issues arising from proximate functional groups be mitigated during synthesis?

- Methodological Answer : The amino and hydroxyl groups in close proximity can lead to intramolecular interactions or degradation. Stabilization strategies include:

- Using protective groups (e.g., tert-butoxycarbonyl (Boc) for amines) during synthesis .

- Storing the compound under inert atmospheres (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Employing low-temperature reaction conditions (<0°C) to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and hydroxyl/amine groups (δ 1.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 220.09 g/mol) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do reaction mechanisms differ when oxidizing this compound under varying conditions?

- Methodological Answer : Oxidation pathways depend on reagent choice:

- Potassium permanganate (KMnO4) : Converts the hydroxyl group to a ketone (propan-2-one derivative) under acidic conditions .

- Pyridinium chlorochromate (PCC) : Selectively oxidizes alcohols to aldehydes without over-oxidizing amines .

- Mechanistic studies using density functional theory (DFT) can predict electron-deficient sites, guiding reagent selection .

Q. Why do studies report conflicting biological activities (e.g., antimicrobial vs. enzyme inhibition)?

- Methodological Answer : Discrepancies arise from:

- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., kinase vs. phosphatase) .

- Structural analogs : Minor modifications (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) alter binding affinities .

- Concentration gradients : Dose-response curves should be validated across multiple replicates to ensure reproducibility .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using crystal structures from the Protein Data Bank (PDB) .

- QSAR models : Correlate substituent electronegativity (Cl vs. F) with bioactivity, validated via leave-one-out cross-validation .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.